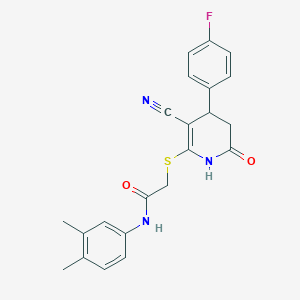

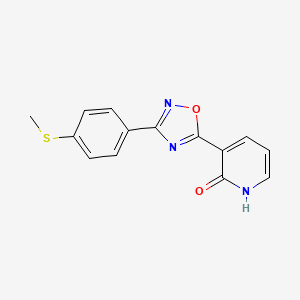

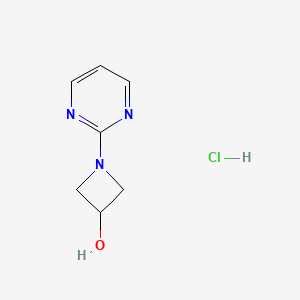

![molecular formula C10H7N3OS2 B2745773 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 315684-53-8](/img/structure/B2745773.png)

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C10H7N3OS2 . It has an average mass of 249.312 Da and a monoisotopic mass of 249.003052 Da .

Synthesis Analysis

The synthesis of thienopyrimidines, including “this compound”, can be achieved through convenient synthetic procedures using a one-pot solvent-free reaction . This method provides wide access to thienopyrimidine-derivative production .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position with an amino group and at the 5-position with a thienyl group .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- One-Step Synthesis Approach : A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide. This method is notable for its step economy and reduced catalyst loading, offering an efficient route to these pharmacologically significant compounds (Shi et al., 2018).

- Annulation Strategies : New strategies for annulating pyrimidines to thiophenes or furans have been developed, showcasing versatile and solvent-free synthetic methods for preparing thieno[2,3-d]pyrimidin-4(3H)-ones and related derivatives. These methods yield a variety of substituents in high yields, underlining the adaptability of thieno[2,3-d]pyrimidin-4(3H)-ones for further functionalization (Pokhodylo et al., 2015).

Biological Activities and Applications

- Antiproliferative Properties : Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antiproliferative effects. Some compounds exhibited potent activity against human breast cancer cells, indicating their potential as antitumor agents (Atapour-Mashhad et al., 2017).

- Antimicrobial Activity : The synthesized thieno[2,3-d]pyrimidin-4(3H)-one compounds have demonstrated antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (R. et al., 2016).

Mécanisme D'action

Target of Action

The primary target of the compound 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

The compound interacts with its target by inhibiting the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition results in ATP depletion, affecting the energy production of the bacteria .

Pharmacokinetics

It has been observed that some of the compounds in this class have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, was found to be less susceptible to the compound compared to the M. tuberculosis clinical isolate strain N0145 .

Orientations Futures

Thienopyrimidines, including “3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to their wide variety of interesting biological activities . Future research may focus on further optimization of the structure and the creation of more selective and active anticancer agents .

Propriétés

IUPAC Name |

3-amino-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCXYPUUBVPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

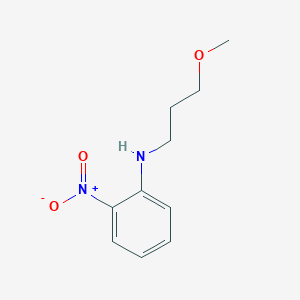

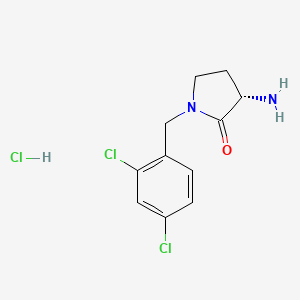

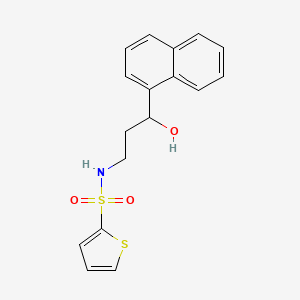

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)

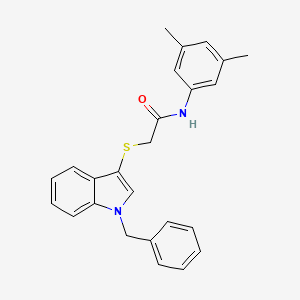

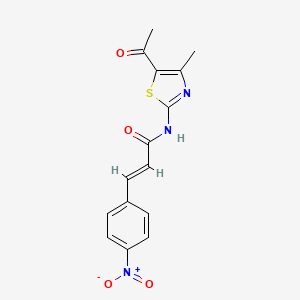

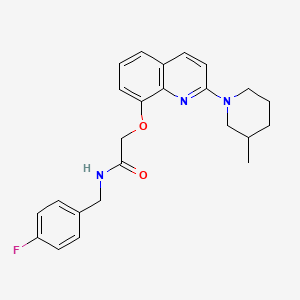

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)

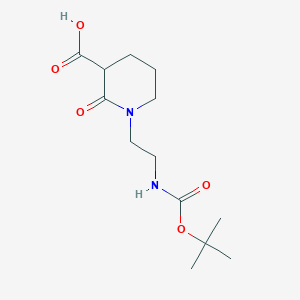

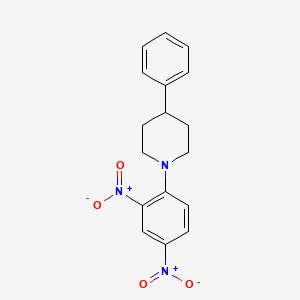

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)